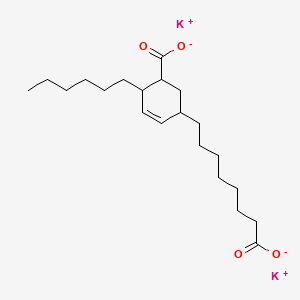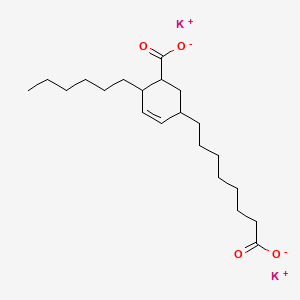
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dioxathiolane ring, which is a five-membered ring containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a dioxathiolane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted dioxathiolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions between sulfur-containing molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of the methanesulfonate group can enhance the solubility and bioavailability of drug candidates, making them more effective in treating various diseases.
Industry
In the industrial sector, this compound is used as a catalyst in various chemical processes. Its ability to facilitate oxidation and reduction reactions makes it a valuable component in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate cellular redox states, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Ethylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Propylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
4211-07-8 |
|---|---|
Molecular Formula |
C6H12O9S3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[5-(methylsulfonyloxymethyl)-2-oxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O9S3/c1-17(8,9)12-3-5-6(15-16(7)14-5)4-13-18(2,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
NUIVNAIWDLKFPS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1C(OS(=O)O1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



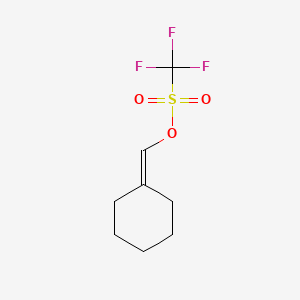

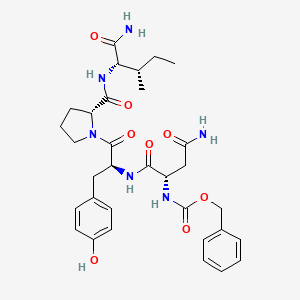
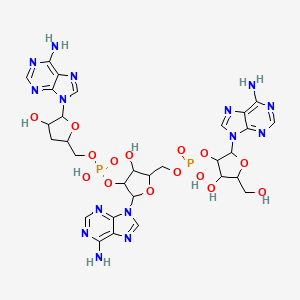
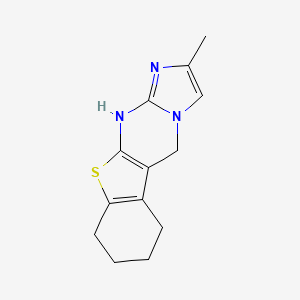
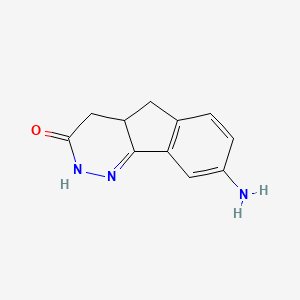
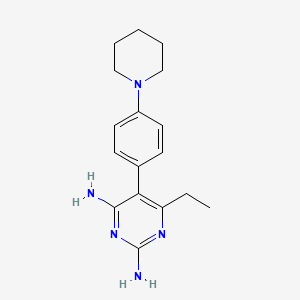

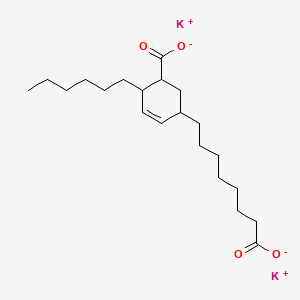
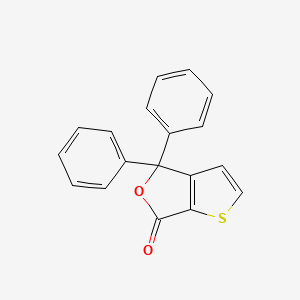
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
